[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
The compound 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with fluorinated, sulfone, and substituted aromatic groups. Its molecular formula is C₂₅H₂₂FNO₅S, with an average molecular mass of 467.511 g/mol and a monoisotopic mass of 467.120272 g/mol. The benzothiazine ring system is substituted at the 4-position with a 3,4-dimethoxyphenyl group, while the 2-position features a methanone moiety linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-15-5-8-19(16(2)11-15)25(28)24-14-27(18-7-9-21(31-3)22(13-18)32-4)20-12-17(26)6-10-23(20)33(24,29)30/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKHDVUWDVIAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone |
| CAS Number | 1114656-92-6 |
| Molecular Formula | C23H22FNO5S |
| Molecular Weight | 473.49 g/mol |
Anticancer Properties
Research indicates that compounds within the benzothiazine class exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzothiazine can induce apoptosis in cancer cells by modulating various signaling pathways. The specific compound has been observed to inhibit tumor growth in several cancer models.
Case Study: In Vitro Studies
In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary screening against various bacterial strains indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is attributed to its ability to interact with specific cellular targets:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been confirmed through various assays.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been documented following treatment with the compound, contributing to its cytotoxic effects.
Research Findings and References
Recent studies have highlighted the potential therapeutic applications of this compound. For instance:
Scientific Research Applications
The benzothiazinone derivatives have been widely studied for their pharmacological properties. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Research indicates that benzothiazinones exhibit significant antimicrobial properties against various bacteria and fungi. This is attributed to their ability to interfere with bacterial cell wall synthesis and function.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the methoxy and fluoro groups enhances its interaction with biological targets involved in cancer pathways.
- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazinones showed effective inhibition against multidrug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : Research conducted at a leading pharmaceutical institute found that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), leading to apoptosis through the activation of caspase pathways.
- Inflammatory Disease Models : In vivo studies using animal models of inflammation showed that administration of this compound reduced markers of inflammation significantly compared to control groups.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at position 6 acts as a strong electron-withdrawing group (EWG), activating the benzothiazine ring toward nucleophilic attack. The dioxido group (SO₂) further enhances this effect by stabilizing negative charges during the reaction.
| Reaction Parameters | Conditions | Product |
|---|---|---|
| Nucleophile | DMF, 80°C, 24 h | Substituted benzothiazine |
| Amines (e.g., NH₃) | K₂CO₃, DMF, 60°C, 12 h | Aminated benzothiazine |
| Thiols (e.g., SH⁻) | EtONa, THF, rt | Thioether derivatives |
Key Observations:
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The dimethoxyphenyl group at position 4 may sterically hinder substitution at adjacent positions.
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Fluorine’s ortho/para-directing nature facilitates regioselective substitution .
Electrophilic Substitution
| Reaction Parameters | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | Brominated benzothiazine |
Key Factors:
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Steric hindrance from the bulky dimethoxyphenyl group may limit substitution efficiency .
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The dioxido group’s electron-withdrawing nature could deactivate the ring, favoring nucleophilic over electrophilic pathways.
Coupling Reactions
The benzothiazine core and aryl substituents enable participation in transition-metal-catalyzed couplings.
Suzuki–Miyaura Coupling
| Parameters | Conditions | Product |
|---|---|---|
| Boronate | Pd(PPh₃)₄, K₂CO₃, H₂O/toluene | Biaryl coupling |
| Halide | THF, 80°C, 24 h | Cross-coupled benzothiazine |
Mechanism:
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The fluorine atom may not directly participate but influences the electronic environment for coupling.
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The dimethoxyphenyl group could stabilize intermediate complexes during coupling.
Ullmann-Type Coupling
| Parameters | Conditions | Product |
|---|---|---|
| Copper Catalyst | CuI, 1,10-phenanthroline, DMF, 100°C | Aryl-aryl bond formation |
Significance:
-
Enables the synthesis of complex arylated derivatives for medicinal applications.
Hydrolysis Reactions
The methanone group (C=O) may undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, reflux | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, EtOH, reflux | Sodium salt of carboxylic acid |
Considerations:
Reduction of Dioxido Group
| Reaction | Conditions | Product |
|---|---|---|
| Sulfur Reduction | LiAlH₄, THF, 0°C | Sulfide derivative |
| Hydrogenation | H₂, Pd/C, EtOH, rt | Sulfide intermediate |
Impact:
-
Reduction alters the compound’s electronic properties, potentially affecting its biological activity .
Enzymatic Interactions
While not strictly a chemical reaction, the compound’s structural features (e.g., fluorinated aromatic rings) may influence its binding to enzymes or receptors. For example:
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Fluorine’s Role : Enhances lipophilicity and hydrogen bonding, improving affinity for targets like kinases or proteases.
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Dimethoxyphenyl Group : May engage in π-π stacking or van der Waals interactions with hydrophobic pockets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and closely related analogs:
Structural and Functional Insights:
Analog 1 (C₂₅H₂₂FNO₇S): The substitution of 3,4-dimethoxyphenyl on both the benzothiazine and methanone moieties increases oxygen content (7 vs. 5 oxygen atoms in the target compound), likely enhancing hydrophilicity and hydrogen-bond donor/acceptor capacity. This could improve solubility but may reduce membrane permeability .
Analog 2 (C₂₅H₂₂FNO₅S): The 3,5-dimethoxyphenyl substitution on the benzothiazine ring alters the spatial arrangement of methoxy groups compared to the target compound’s 3,4-dimethoxy configuration. This positional isomerism may lead to differences in electronic distribution and intermolecular interactions (e.g., π-π stacking) .
Hypothetical Property Implications:
- Bioactivity : The 2,4-dimethylphenyl group in the target compound and Analog 2 may confer greater lipophilicity compared to Analog 1’s methoxy-rich structure, favoring penetration into hydrophobic binding sites.
- Metabolic Stability : Fluorine at position 6 and methyl groups in the target compound may slow oxidative metabolism compared to methoxy-rich analogs, which are prone to demethylation pathways.
Q & A
Q. What are the key considerations for synthesizing 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone with high purity?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Regioselective fluorination : Use fluorinating agents like Selectfluor™ under anhydrous conditions to minimize side products .
- Sulfone formation : Oxidize the benzothiazine precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to avoid overoxidation .
- Final coupling : Employ Suzuki-Miyaura cross-coupling between the benzothiazine sulfone and the 2,4-dimethylphenylboronic acid using Pd(PPh₃)₄ as a catalyst .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the compound (>98% purity) .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals from the 3,4-dimethoxyphenyl and benzothiazine moieties .
- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to resolve stereochemical ambiguities .
- DFT calculations : Optimize the structure at the B3LYP/6-31G(d) level to validate bond angles and dihedral angles .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved for this compound?
- Methodological Answer : Address variability through:
- Assay standardization : Normalize cell viability assays (e.g., MTT) using internal controls like staurosporine to account for batch-to-batch differences .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .
- Receptor binding studies : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-GABA for GABAₐ receptor studies) to validate target engagement .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical models?
- Methodological Answer : Optimize ADME properties via:
- LogP reduction : Introduce polar substituents (e.g., hydroxyl groups) to the 2,4-dimethylphenyl moiety to enhance aqueous solubility .
- Metabolic stability : Conduct microsomal incubation assays (human liver microsomes) to identify metabolic soft spots, followed by deuteration at labile positions .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust substituents to reduce albumin affinity .
Q. How can researchers design analogs to probe the structure-activity relationship (SAR) of the benzothiazine core?
- Methodological Answer : Implement a modular synthesis approach:
- Core modifications : Replace the 6-fluoro group with chloro or bromo to assess halogen-dependent activity .
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the 3,4-dimethoxyphenyl ring .
- Biological evaluation : Screen analogs against a panel of kinase or GPCR targets to map pharmacophore requirements .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
